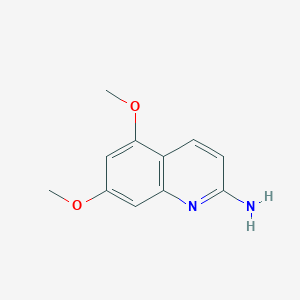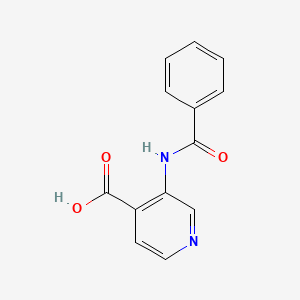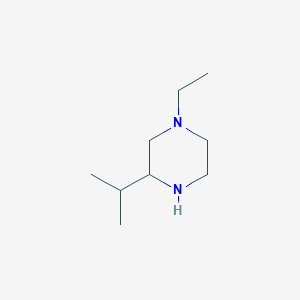
1-(1,3-Benzotiazol-2-il)pentano-2,4-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Aplicaciones Científicas De Investigación
Investigación de agentes antibacterianos
1-(1,3-Benzotiazol-2-il)pentano-2,4-diona: ha sido estudiada por su potencial como agente antibacteriano. Las investigaciones indican que los derivados de este compuesto exhiben actividades antibacterianas in vitro contra diversas cepas bacterianas, como Escherichia coli, especies de Proteus, Staphylococcus aureus y Pseudomonas aeruginosa . Esto sugiere su posible uso en el desarrollo de nuevos fármacos o tratamientos antibacterianos.
Síntesis orgánica
Este compuesto está involucrado en procesos de síntesis orgánica, particularmente en la generación de acil(1,3-benzotiazol-2-il)cetenas. Estos intermediarios son cruciales para la síntesis de pirido[2,1-b][1,3]benzotiazol-1-onas, que tienen diversas aplicaciones en química medicinal .
Análisis estructural y cristalografía
This compound: se utiliza en estudios estructurales y cristalografía. La espectroscopia de RMN, que a menudo se realiza en solución de DMSO-d6, se utiliza para analizar la estructura de los derivados de este compuesto . Tales estudios son esenciales para comprender la geometría molecular y la reactividad potencial del compuesto.
Cromatografía y espectrometría de masas
En el campo de la química analítica, particularmente la cromatografía y la espectrometría de masas, este compuesto se utiliza como referencia o estándar. Ayuda en la calibración de equipos y en el análisis de muestras químicas para determinar su composición .
Producción biofarmacéutica
Los derivados del compuesto también se investigan en la producción biofarmacéutica. Pueden desempeñar un papel en la síntesis de productos farmacéuticos, especialmente en el desarrollo de fármacos con porciones de benzotiazol, que son conocidas por sus propiedades terapéuticas .
Investigación de propiedades químicas
Por último, This compound se estudia por sus propiedades químicas, incluida su fórmula molecular, peso y otras características fisicoquímicas. Esta investigación es fundamental para comprender cómo el compuesto interactúa con otras sustancias y su estabilidad en diversas condiciones .
Análisis Bioquímico
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can influence the activity of enzymes, either enhancing or inhibiting their function. For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has been shown to interact with metalloproteins, affecting their catalytic activity and stability .
Cellular Effects
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells can influence its activity and function .
Subcellular Localization
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPASCAJYMJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279702 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-76-3 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



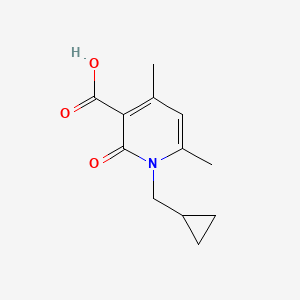

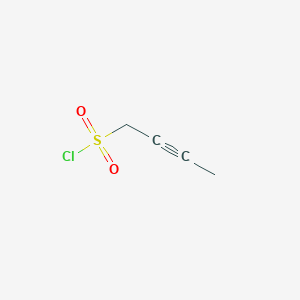


![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)


